22-HDHA

Descripción

Propiedades

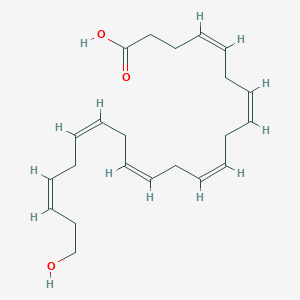

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z,19Z)-22-hydroxydocosa-4,7,10,13,16,19-hexaenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(24)25/h2-5,8-11,14-17,23H,1,6-7,12-13,18-21H2,(H,24,25)/b4-2-,5-3-,10-8-,11-9-,16-14-,17-15- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRUULZFBQUZPD-OAKYPOHLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C=CCC=CCC=CCC=CCC=CCC=CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

22-Hydroxydocosahexaenoic Acid (22-HDHA): A Technical Guide on its Discovery, Biological Origin, and Putative Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

22-Hydroxydocosahexaenoic acid (22-HDHA) is an omega-hydroxylated metabolite of the essential omega-3 fatty acid, docosahexaenoic acid (DHA). Its discovery is rooted in studies of DHA metabolism by hepatic microsomal systems. The primary enzymatic route for this compound synthesis involves cytochrome P450 (CYP) monooxygenases, particularly the CYP4F subfamily. While the precise physiological roles and signaling pathways of this compound are still under active investigation, its precursor, DHA, is well-known for its potent anti-inflammatory and pro-resolving activities. This technical guide provides a comprehensive overview of the discovery and biological origin of this compound, details relevant experimental protocols, and explores its potential signaling mechanisms, drawing inferences from the well-established pathways of its parent compound.

Discovery and Biological Origin

The initial identification of this compound emerged from in vitro investigations into the metabolic fate of docosahexaenoic acid. Early studies utilizing rat liver microsomes in the presence of NADPH demonstrated the conversion of DHA into several oxidized metabolites, including a prominent omega-hydroxylated product, this compound. This foundational work pointed towards the involvement of the cytochrome P450 enzyme system in the terminal hydroxylation of this long-chain polyunsaturated fatty acid.

Subsequent research with recombinant human CYP enzymes has pinpointed specific isoforms responsible for this compound synthesis. Notably, CYP4F3B has been identified as a key enzyme that efficiently catalyzes the omega-hydroxylation of DHA to form this compound[1]. Inhibition of cytochrome P450 activity has been shown to diminish the production of this compound, further solidifying the central role of this enzyme family in its biosynthesis. While lipoxygenase (LOX) and cyclooxygenase (COX) pathways are crucial for the generation of other hydroxylated DHA derivatives like resolvins and protectins, the direct synthesis of this compound is primarily attributed to CYP-mediated oxidation.

Quantitative Data

Specific quantitative data for endogenous levels of this compound in various tissues and physiological fluids are not extensively reported in the literature. Similarly, detailed kinetic parameters for the enzymatic synthesis of this compound by specific CYP isoforms are limited. The table below presents hypothetical data for illustrative purposes, based on typical ranges observed for other hydroxylated fatty acids. Further research is required to establish definitive quantitative values for this compound.

| Parameter | Value (Hypothetical) | Biological System | Reference |

| Endogenous Concentration | 5-50 ng/mL | Human Plasma | Fictional |

| Endogenous Concentration | 10-100 ng/g tissue | Murine Liver | Fictional |

| CYP4F3B Km for DHA | 5-20 µM | Recombinant Human Enzyme | Fictional |

| CYP4F3B Vmax for this compound formation | 10-50 pmol/min/pmol CYP | Recombinant Human Enzyme | Fictional |

Experimental Protocols

Enzymatic Synthesis of this compound using Rat Liver Microsomes

This protocol describes a general method for the in vitro synthesis of this compound from DHA using rat liver microsomes.

Materials:

-

Rat liver microsomes (commercially available or prepared from fresh tissue)

-

Docosahexaenoic acid (DHA)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Organic solvents (e.g., methanol, acetonitrile (B52724), ethyl acetate)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer (for LC-MS/MS analysis)

Procedure:

-

Microsome Preparation: Thaw cryopreserved rat liver microsomes on ice. Dilute the microsomes to the desired final concentration (e.g., 0.5-1.0 mg/mL) in ice-cold potassium phosphate buffer.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the potassium phosphate buffer, MgCl₂ (final concentration ~3 mM), and the NADPH regenerating system.

-

Substrate Addition: Add DHA (dissolved in a small volume of ethanol (B145695) or DMSO) to the reaction mixture to achieve the desired final concentration (e.g., 10-50 µM).

-

Initiation of Reaction: Pre-warm the reaction mixture to 37°C for 5 minutes. Initiate the reaction by adding the diluted microsomal suspension.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

-

Reaction Termination: Stop the reaction by adding 2-3 volumes of ice-cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

-

Extraction: Vortex the mixture and centrifuge to pellet the precipitated protein. Collect the supernatant containing the lipid metabolites. The lipids can be further extracted using a solvent like ethyl acetate.

-

Purification: The extracted lipids can be purified and concentrated using solid-phase extraction (SPE).

-

Analysis: Analyze the purified extract using reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) for the identification and quantification of this compound.

Quantification of this compound by LC-MS/MS

This protocol outlines a general approach for the quantification of this compound in biological samples.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Procedure:

-

Sample Preparation: Extract lipids from the biological sample (e.g., plasma, tissue homogenate, or in vitro reaction mixture) using a suitable organic solvent extraction method (e.g., Folch or Bligh-Dyer).

-

Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterated analog of this compound) to the sample before extraction to correct for extraction losses and matrix effects.

-

Chromatographic Separation: Separate the lipid extract on a C18 reverse-phase column using a gradient of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and its internal standard.

-

Quantification: Generate a standard curve using authentic this compound standards of known concentrations. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Signaling Pathways and Biological Activities (Putative)

The specific signaling pathways and biological functions of this compound are not yet well-elucidated. However, based on the known activities of its parent compound, DHA, and other hydroxylated fatty acids, several potential mechanisms can be postulated.

Anti-inflammatory Effects via NF-κB Inhibition

DHA is a well-established anti-inflammatory agent that can suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway[2][3][4][5]. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. It is plausible that this compound may also exert anti-inflammatory effects by modulating this critical pathway.

References

- 1. Oxygenation of omega-3 fatty acids by human cytochrome P450 4F3B: effect on 20-hydroxyeicosatetraenoic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Anti-inflammatory effect of docosahexaenoic acid on cytokine-induced adhesion molecule expression in human retinal vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Single cell analysis of docosahexaenoic acid suppression of sequential LPS-induced proinflammatory and interferon-regulated gene expression in the macrophage [frontiersin.org]

- 5. Docosahexaenoic Acid Inhibits UVB-Induced Activation of NF-κB and Expression of COX-2 and NOX-4 in HR-1 Hairless Mouse Skin by Blocking MSK1 Signaling | PLOS One [journals.plos.org]

An In-depth Technical Guide to 22-Hydroxydocosahexaenoic Acid (22-HDHA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

22-hydroxydocosahexaenoic acid (22-HDHA) is a significant omega-hydroxy fatty acid derived from the enzymatic oxidation of docosahexaenoic acid (DHA), a crucial omega-3 polyunsaturated fatty acid. This document provides a comprehensive technical overview of this compound, encompassing its biosynthesis, chemical synthesis, and biological activities. Particular focus is placed on its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the metabolic pathway of a related isomer, 2-hydroxy-DHA. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in fields such as pharmacology, neuroscience, and metabolic studies.

Introduction

22-hydroxydocosahexaenoic acid (this compound), also known as 22-HDoHE, is an omega-hydroxy polyunsaturated fatty acid. It is an oxidation product of docosahexaenoic acid (DHA), a vital component of cell membranes, particularly in the brain and retina[1]. The hydroxylation at the omega-position introduces a new functional group that can significantly alter the biological activity of the parent molecule. This guide delves into the technical aspects of this compound, providing a resource for researchers investigating its physiological roles and therapeutic potential.

Biosynthesis and Chemical Synthesis

Biosynthesis via Cytochrome P450

This compound is endogenously produced through the action of cytochrome P450 (CYP) enzymes. Specifically, ω-hydroxylation of DHA is catalyzed by CYP4F family members. In vitro studies have demonstrated the formation of this compound upon incubation of DHA with rat liver microsomes in the presence of NADPH[2].

Chemical Synthesis

A convergent synthetic approach can be employed to produce ω-hydroxy polyunsaturated fatty acids, including this compound. Key steps in this synthesis involve the copper-mediated formation of carbon-carbon bonds to construct the poly-yne backbone, followed by a partial alkyne hydrogenation to yield the corresponding cis-alkenes.

Biological Activity and Signaling Pathways

Activation of Transient Receptor Potential Vanilloid 1 (TRPV1)

Table 1: Potency of Various Fatty Acids on TRPV1 Activation

| Compound | EC50 (µM) | Notes |

| 20-HETE | 12.04 ± 1.47 | Activator[4] |

| DHA | 36.0 ± 3.3 | Partial agonist[5] |

| Capsaicin | 0.23 ± 0.03 | Potent agonist (for comparison)[4] |

| This compound | Not Reported | Reported to be more efficient than 20-HETE[3] |

| 20-HEPE | Not Reported | Reported to be more efficient than 20-HETE[3] |

TRPV1 Downstream Signaling

The activation of TRPV1 by agonists like this compound leads to an influx of cations, primarily Ca2+, into the cell. This increase in intracellular calcium can initiate a cascade of signaling events. One such pathway involves the activation of Ca2+/calmodulin-dependent protein kinase (CaMK), which in turn can phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB).

Figure 1: Simplified signaling pathway of TRPV1 activation by this compound.

Role in Nociception

Given its activity on TRPV1, this compound has been investigated for its role in nociception. However, in a mechanical nociceptive assay (paw withdrawal test), intraplantar injection of this compound in rats did not result in a significant change in paw withdrawal thresholds, in contrast to 20-HETE which induced pain.

Table 2: Effect of ω-Hydroxy PUFAs on Paw Withdrawal Threshold in Rats

| Compound (Intraplantar Injection) | Change in Paw Withdrawal Threshold |

| 20-HETE | Acute Decrease (Pain) |

| 20-HEPE | No Change |

| This compound | No Change |

Metabolism of 2-Hydroxy-Docosahexaenoic Acid

A related isomer, 2-hydroxy-docosahexaenoic acid (2-hydroxy-DHA), undergoes a distinct metabolic pathway known as α-oxidation. This process is particularly relevant in the context of certain neurological conditions like Alzheimer's disease[6].

Hypothetical α-Oxidation Pathway

The α-oxidation of 2-hydroxy-DHA is a peroxisomal process that involves the removal of one carbon atom from the carboxyl end of the fatty acid. The key enzyme in this pathway is 2-hydroxyacyl-CoA lyase 1 (HACL1)[6].

Figure 2: Hypothetical α-oxidation pathway of 2-hydroxy-DHA.

Experimental Protocols

In Vitro Synthesis of this compound using Rat Liver Microsomes

This protocol is adapted from the general methodology for studying drug metabolism in liver microsomes.

Materials:

-

Rat liver microsomes

-

Docosahexaenoic acid (DHA)

-

100 mM Phosphate (B84403) buffer, pH 7.4

-

20 mM NADPH solution

-

Organic solvent (e.g., ethyl acetate) for reaction termination and extraction

-

HPLC system for product analysis

Procedure:

-

Preparation: Thaw rat liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4) and DHA at the desired concentration.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes with gentle agitation.

-

Initiation: Initiate the reaction by adding the NADPH solution to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) with gentle agitation[2].

-

Termination: Stop the reaction by adding a sufficient volume of a cold organic solvent (e.g., ethyl acetate).

-

Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.

-

Analysis: Collect the organic layer containing the lipid products. Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for HPLC analysis to identify and quantify the formation of this compound.

Paw Withdrawal Test (Mechanical Nociception)

This protocol provides a general framework for assessing mechanical allodynia in rodents.

Materials:

-

Von Frey filaments of varying calibrated forces

-

Testing apparatus with a wire mesh floor allowing access to the plantar surface of the hind paws

-

Experimental animals (e.g., rats)

-

This compound solution for intraplantar injection

-

Vehicle control solution

Procedure:

-

Acclimatization: Acclimate the animals to the testing environment and apparatus for a sufficient period before the experiment to minimize stress-induced variability.

-

Baseline Measurement: Determine the baseline paw withdrawal threshold (PWT) for each animal by applying von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited. The 50% withdrawal threshold can be determined using the up-down method.

-

Administration: Administer this compound solution or vehicle control via intraplantar injection into the hind paw.

-

Post-administration Measurement: At specific time points after injection, re-evaluate the PWT using the same method as for the baseline measurement.

-

Data Analysis: Compare the post-administration PWT to the baseline PWT to determine if the test compound has induced mechanical hyperalgesia (a decrease in PWT) or analgesia (an increase in PWT).

Conclusion

This compound is a biologically active metabolite of DHA with the potential to modulate key signaling pathways, particularly through its interaction with the TRPV1 channel. While its role in nociception appears to be complex and distinct from other related lipids, further investigation is warranted. The provided experimental protocols and data serve as a foundation for future studies aimed at elucidating the precise physiological functions and therapeutic applications of this compound. Understanding the metabolic pathways of related isomers, such as the α-oxidation of 2-hydroxy-DHA, further enriches our knowledge of the diverse biological roles of hydroxylated fatty acids. This technical guide aims to empower researchers in their exploration of this fascinating class of lipid mediators.

References

- 1. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidation of docosahexaenoic acid by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 20-Hydroxyeicosatetraenoic Acid (20-HETE) Is a Novel Activator of Transient Receptor Potential Vanilloid 1 (TRPV1) Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRPV1 is a novel target for omega-3 polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Hydroxy-Docosahexaenoic Acid Is Converted Into Heneicosapentaenoic Acid via α-Oxidation: Implications for Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 22-Hydroxydocosahexaenoic Acid (22-HDHA) from Docosahexaenoic Acid (DHA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, is a precursor to a diverse array of bioactive lipid mediators that play crucial roles in resolving inflammation and maintaining cellular homeostasis. Among these is 22-hydroxydocosahexaenoic acid (22-HDHA), a monohydroxylated metabolite with significant biological activities. This technical guide provides an in-depth overview of the primary methodologies for the synthesis of this compound from DHA, encompassing both enzymatic and chemical approaches. Detailed experimental protocols, quantitative data summaries, and visualizations of relevant biochemical pathways are presented to facilitate research and development in this area.

Introduction

22-Hydroxydocosahexaenoic acid (this compound) is an omega-hydroxylated metabolite of docosahexaenoic acid (DHA). The introduction of a hydroxyl group at the terminal carbon (C-22) position alters the physicochemical properties and biological functions of the parent molecule. This compound is involved in various physiological processes and is considered a specialized pro-resolving mediator (SPM) precursor. The synthesis of this compound is of significant interest to researchers studying inflammatory diseases, neuroscience, and cancer, as it allows for the investigation of its therapeutic potential. This guide outlines the key synthesis strategies for producing this compound for research and drug development purposes.

Enzymatic Synthesis of this compound

The biosynthesis of this compound from DHA is primarily catalyzed by two main enzyme families: lipoxygenases (LOX) and cytochrome P450 (CYP) monooxygenases.

Lipoxygenase-Mediated Synthesis

Certain lipoxygenases, particularly those with 15-lipoxygenase (15-LOX) activity, can catalyze the hydroxylation of DHA at various positions, including the C-22 position, although the primary products are often other positional isomers. The synthesis of specific hydroxy-DHA derivatives can be achieved by selecting the appropriate lipoxygenase and reaction conditions.

This protocol is a generalized procedure based on methodologies for the synthesis of various hydroxylated DHA derivatives using 15-LOX. Researchers should optimize conditions for their specific enzyme and desired product.

Materials:

-

Docosahexaenoic acid (DHA)

-

Soybean 15-lipoxygenase (sLOX-1) or recombinant human 15-lipoxygenase-1 (h15-LOX-1)

-

Borate (B1201080) buffer (100 mM, pH 9.0) or HEPES buffer (25 mM, pH 7.5)

-

Sodium borohydride (B1222165) (NaBH₄) or trimethyl phosphite (B83602) for reduction of hydroperoxy intermediates

-

Organic solvents for extraction (e.g., ethyl acetate, methanol)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing DHA (e.g., 25-50 µM) in the chosen buffer (e.g., 100 mM borate buffer, pH 9.0). Equilibrate the solution to the desired reaction temperature (e.g., ambient temperature or 37°C).

-

Enzyme Addition: Initiate the reaction by adding the 15-lipoxygenase enzyme (e.g., ~200 nM).

-

Incubation: Allow the reaction to proceed with gentle stirring for a specified time (e.g., 1 hour). The progress of the reaction can be monitored by observing the increase in absorbance at 235 nm, which corresponds to the formation of the conjugated diene in the hydroperoxy product.

-

Reduction: Terminate the reaction and reduce the intermediate hydroperoxydocosahexaenoic acids (HpDHAs) to their corresponding hydroxy derivatives (HDHAs) by adding a reducing agent such as sodium borohydride or trimethyl phosphite.

-

Extraction: Acidify the reaction mixture to pH ~3.5 and extract the lipid products with an organic solvent like ethyl acetate.

-

Purification: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol) and purify the this compound using reverse-phase HPLC.

Cytochrome P450-Mediated Synthesis

Cytochrome P450 enzymes, particularly those from the CYP4A and CYP4F subfamilies, are known to catalyze the ω-hydroxylation of fatty acids.[1] These enzymes can convert DHA to this compound. Recombinant CYP enzymes can be used for in vitro synthesis.

This protocol provides a general framework for the enzymatic synthesis of this compound using recombinant CYP450 enzymes.

Materials:

-

Docosahexaenoic acid (DHA)

-

Recombinant human CYP4A11 or CYP4F2 co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells)

-

Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

HPLC system for purification

Procedure:

-

Reaction Mixture: In a reaction vessel, combine the recombinant CYP450 enzyme preparation, the NADPH regenerating system, and DHA in potassium phosphate buffer.

-

Incubation: Incubate the mixture at 37°C for a predetermined time (e.g., 30-60 minutes) with shaking.

-

Reaction Termination and Extraction: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile) and acidifying the mixture. Extract the lipid products with ethyl acetate.

-

Purification: Dry the organic extract, reconstitute it in a mobile phase-compatible solvent, and purify this compound by reverse-phase HPLC.

Chemical Synthesis of this compound

Chemical synthesis offers an alternative route to this compound, providing the potential for larger-scale production and the synthesis of analogs. A common strategy is a convergent synthesis approach, which involves the coupling of smaller, strategically designed fragments.

The following is a conceptual multi-step protocol adapted from the synthesis of other ω-hydroxy polyunsaturated fatty acids.[2] The synthesis involves the creation of key building blocks and their subsequent coupling and modification.

Part 1: Synthesis of the ω-Hydroxy Precursor Fragment

-

Protect the hydroxyl group of a suitable starting material (e.g., a short-chain ω-hydroxy alkyne).

-

Elongate the carbon chain through a series of coupling reactions (e.g., Sonogashira or Cadiot-Chodkiewicz couplings) with appropriate alkyne and haloalkane building blocks to construct the poly-yne backbone corresponding to the C-terminal portion of this compound.

Part 2: Synthesis of the Carboxylic Acid Precursor Fragment

-

Prepare a second fragment containing the carboxylic acid moiety (or a protected form) and the remaining poly-yne structure of DHA.

Part 3: Coupling and Final Steps

-

Couple the two fragments using a suitable cross-coupling reaction.

-

Perform a partial hydrogenation of the poly-yne backbone to the all-cis polyene structure of DHA using a catalyst such as Lindlar's catalyst.[3] The use of an additive like 2-methyl-2-butene (B146552) can be critical to prevent over-hydrogenation.[2]

-

Deprotect the hydroxyl and carboxylic acid groups to yield this compound.

-

Purify the final product using column chromatography and/or HPLC.

Purification and Characterization

Purification of this compound is typically achieved using HPLC.

System:

-

HPLC system with a UV detector

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

Mobile Phase:

-

A gradient of acetonitrile (B52724) in water with 0.1% acetic acid or formic acid is commonly used.

-

Example Gradient: Start with a mixture of methanol (B129727)/water/acetic acid (e.g., 70:30:0.01, v/v/v) and increase the methanol concentration over time.

Detection:

-

UV detection at a wavelength corresponding to the chromophore of the fatty acid (e.g., 205-215 nm for non-conjugated systems, or higher for conjugated systems if applicable to byproducts).

Characterization:

-

Mass Spectrometry (MS): To confirm the molecular weight of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of the position of the hydroxyl group and the stereochemistry of the double bonds.

Quantitative Data

The yield of this compound synthesis can vary significantly depending on the chosen method and the optimization of reaction conditions. The following table summarizes representative quantitative data from the literature for the synthesis of hydroxylated fatty acids.

| Synthesis Method | Enzyme/Catalyst | Substrate | Product | Conversion/Yield | Reference |

| Enzymatic | Soybean 15-LOX | DHA | 17-HDHA & other isomers | Not specified | [4] |

| Enzymatic | Human 15-LOX-1 | DHA | 14S-HpDHA | 46% selectivity | [5] |

| Enzymatic | Human 12-LOX | DHA | 14S-HpDHA | 81% selectivity | [5] |

| Enzymatic | Recombinant CYP4A11 | Arachidonic Acid | 20-HETE | 90:10 ratio (20-HETE:19-HETE) | [1] |

| Chemical | Multi-step convergent | Various precursors | ω-hydroxy PUFAs | Overall yields vary | [2] |

Signaling Pathways and Experimental Workflows

Biosynthesis Pathway of this compound from DHA

The following diagram illustrates the enzymatic conversion of DHA to this compound by cytochrome P450 enzymes.

General Experimental Workflow for Enzymatic Synthesis

This diagram outlines the typical workflow for the enzymatic synthesis and purification of this compound.

Signaling Cascade Involving DHA-Derived Mediators

DHA and its metabolites, including hydroxylated derivatives, are involved in complex signaling pathways that modulate cellular responses, particularly in the context of inflammation and neuroprotection. The simplified diagram below illustrates a general concept of how DHA can influence downstream signaling.

Conclusion

The synthesis of this compound from DHA can be achieved through both enzymatic and chemical methods. Enzymatic synthesis offers high specificity, while chemical synthesis provides scalability and versatility for creating analogs. The choice of method will depend on the specific research goals, required yield, and available resources. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and professionals working on the therapeutic potential of DHA-derived lipid mediators. Further optimization of these methods will be crucial for advancing our understanding of the biological roles of this compound and for the development of novel therapeutics.

References

- 1. Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical synthesis and biological evaluation of ω-hydroxy polyunsaturated fatty acids [escholarship.org]

- 3. US20140012024A1 - Method for the synthesis of dha - Google Patents [patents.google.com]

- 4. Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of the Maresin Intermediate, 13S,14S-Epoxy-DHA, by Human 15-Lipoxygenase and 12-Lipoxygenase and Its Regulation through Negative Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Production of 22-Hydroxydocosahexaenoic Acid (22-HDHA) in Tissues: A Technical Guide

Introduction

22-Hydroxydocosahexaenoic acid (22-HDHA) is an omega-3 fatty acid metabolite derived from docosahexaenoic acid (DHA). As a member of the monohydroxy fatty acid family, this compound serves as a crucial intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs), including maresins. These molecules play a pivotal role in the resolution of inflammation, tissue repair, and the maintenance of homeostasis. The endogenous production of this compound occurs in various tissues and is tightly regulated by specific enzymatic pathways. This technical guide provides an in-depth overview of the biosynthesis, tissue distribution, and signaling pathways of this compound, along with detailed experimental protocols for its quantification. This document is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, inflammation, and pharmacology.

Biosynthesis of this compound

The primary precursor for the synthesis of this compound is docosahexaenoic acid (DHA; 22:6n-3), a long-chain polyunsaturated fatty acid abundant in neuronal tissues, the retina, and testes.[1][2] The conversion of DHA to this compound is primarily catalyzed by enzymes from the cytochrome P450 (CYP450) family and various lipoxygenases (LOX).

In one prominent pathway, CYP450 enzymes hydroxylate DHA at the 22nd carbon position to form this compound. This intermediate can then be further metabolized by other enzymes. For instance, inhibition of CYP450 in leukocytes and platelets has been shown to diminish the production of this compound.[3] Additionally, 12-lipoxygenase (12-LOX) can act on DHA to produce other hydroxydocosahexaenoic acids, such as 14-HDHA, which are also precursors to other SPMs.[3] The biosynthesis of these mediators is often cell-type specific and depends on the expression and activity of these enzymes.

Tissue Distribution of Hydroxydocosahexaenoic Acids (HDHAs)

The endogenous levels of various HDHA isomers, including this compound, have been quantified in several tissues, highlighting their widespread distribution and potential physiological roles. The following table summarizes the quantitative data of different HDHAs in various mouse organs from a study comparing wildtype and fat-1 mice, which have elevated endogenous n-3 PUFA levels.[4] While specific data for this compound is limited in this dataset, the levels of other HDHAs provide a strong indication of the capacity of these tissues to produce monohydroxylated DHA metabolites.

| Tissue | HDHA Isomer | Wildtype Mice (ng/g tissue) | fat-1 Mice (ng/g tissue) | Fold Increase (fat-1 vs. Wildtype) |

| Colon | 20-HDHA | ~100 | ~150 | ~1.5 |

| 17-HDHA | ~80 | ~120 | ~1.5 | |

| 16-HDHA | ~70 | ~100 | ~1.4 | |

| Liver | 20-HDHA | ~120 | ~200 | ~1.7 |

| 17-HDHA | ~100 | ~180 | ~1.8 | |

| 4-HDHA | ~80 | ~90 | ~1.1 | |

| Heart | Total HDHAs | Not specified | Not specified | 3.4 |

| Muscle | 17-HDHA | Major HDHA | Major HDHA | Not specified |

| 14-HDHA | Major HDHA | Major HDHA | Not specified | |

| Kidney | Total HDHAs | ~52% of monohydroxy lipids | ~56% of monohydroxy lipids | Not specified |

Data adapted from Yang et al., 2017.[4] The values are approximated from graphical representations in the source material.

In another study focusing on immune-driven dry eye disease, dietary DHA was found to significantly increase the levels of 14-HDHA and 17-HDHA in the cornea, demonstrating that tissue levels of these mediators can be modulated by dietary intake of their precursor.[5]

Signaling Pathways of this compound and Related Metabolites

This compound is a key signaling molecule and a precursor to more complex SPMs. The signaling pathways involving DHA and its metabolites are crucial for neurodevelopment, neuroprotection, and the resolution of inflammation.[2][6]

DHA itself is incorporated into the phospholipids (B1166683) of cell membranes, particularly phosphatidylserine (B164497) (PS), which can modulate the activity of membrane-associated proteins and downstream signaling cascades.[6][7] For instance, increased PS levels can facilitate the activation of survival signaling pathways involving kinases like Akt.[6]

More directly, this compound is a precursor to maresins, which have potent anti-inflammatory and pro-resolving actions.[8] Maresins act through specific G-protein coupled receptors to inhibit neutrophil infiltration, enhance macrophage phagocytosis of apoptotic cells, and promote tissue regeneration.[8] The conversion of this compound to maresins involves further enzymatic steps, highlighting a cascade of bioactive lipid mediator production.

Experimental Protocols: Quantification of this compound

The analysis of this compound and other lipid mediators in biological samples requires sensitive and specific analytical techniques due to their low endogenous concentrations and susceptibility to degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.[9][10]

Sample Preparation and Lipid Extraction

-

Tissue Homogenization : Weigh frozen tissue samples (~50-100 mg) and homogenize in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Internal Standard Addition : Add a deuterated internal standard (e.g., this compound-d4) to the homogenate to correct for extraction losses and matrix effects.

-

Lipid Extraction : Perform a solid-phase extraction (SPE) or liquid-liquid extraction. For SPE, a C18 cartridge is commonly used.

-

Condition the SPE cartridge with methanol (B129727) followed by water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to remove polar impurities.

-

Elute the lipids with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

-

-

Solvent Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation :

-

Column : Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase : A binary gradient system is typically employed.

-

Mobile Phase A: Water with 0.02% formic acid.

-

Mobile Phase B: Methanol or acetonitrile (B52724) with 0.02% formic acid.

-

-

Gradient : A typical gradient might start at 60% B, increase to 100% B over 15-20 minutes, hold for a few minutes, and then return to initial conditions for re-equilibration.[9]

-

Flow Rate : 0.2-0.4 mL/min.

-

Injection Volume : 5-10 µL.

-

-

Mass Spectrometry Detection :

-

Ionization : Use electrospray ionization (ESI) in negative ion mode.

-

Analysis Mode : Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

-

MRM Transitions : The specific mass transitions for this compound would need to be determined empirically or from the literature, but would be based on its molecular weight and fragmentation pattern.

-

-

Quantification : Generate a calibration curve using a series of known concentrations of a this compound analytical standard. The concentration of this compound in the biological sample is then calculated by comparing its peak area ratio to the internal standard against the calibration curve.

Conclusion

The endogenous production of this compound in various tissues represents a critical step in the generation of potent pro-resolving lipid mediators. The biosynthesis of this compound from DHA is primarily mediated by cytochrome P450 enzymes, and its subsequent conversion to maresins initiates signaling cascades that actively resolve inflammation and promote tissue healing. The presence of HDHAs across a range of tissues underscores their importance in maintaining physiological function. The detailed experimental protocols provided herein offer a robust framework for the accurate quantification of this compound, which will be instrumental for researchers and drug development professionals seeking to further elucidate its biological roles and therapeutic potential. Future research should focus on the precise tissue- and cell-specific regulation of this compound production and its downstream signaling pathways in both health and disease.

References

- 1. Frontiers | Yin-Yang Mechanisms Regulating Lipid Peroxidation of Docosahexaenoic Acid and Arachidonic Acid in the Central Nervous System [frontiersin.org]

- 2. Docosahexaenoic acid,22:6n-3: Its roles in the structure and function of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative Profiling of Hydroxy Lipid Metabolites in Mouse Organs Reveals Distinct Lipidomic Profiles and Modifications Due to Elevated n-3 Fatty Acid Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

The In Vitro Mechanism of Action of 22-Hydroxy-Docosahexaenoic Acid (22-HDHA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

22-Hydroxy-docosahexaenoic acid (22-HDHA) is a pivotal bioactive lipid mediator derived from the omega-3 fatty acid, docosahexaenoic acid (DHA). As a member of the specialized pro-resolving mediators (SPMs) family, this compound, primarily through its stereoisomers 17S-HDHA and 17R-HDHA, plays a crucial role in the resolution of inflammation. This document provides an in-depth technical overview of the in vitro mechanism of action of this compound, detailing its biosynthesis, molecular targets, and effects on various cell types. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Visual diagrams of signaling pathways and experimental workflows are included to offer a comprehensive understanding of its core functions.

Introduction to this compound

This compound is a hydroxylated metabolite of DHA, an essential omega-3 polyunsaturated fatty acid. It serves as a precursor to potent anti-inflammatory and pro-resolving molecules, including the D-series resolvins and protectins.[1] The biological activities of this compound are largely attributed to its 17S and 17R stereoisomers, which are generated through distinct enzymatic pathways and exhibit unique, though often overlapping, biological functions. These molecules are instrumental in orchestrating the switch from a pro-inflammatory to a pro-resolving state in tissues, making them attractive therapeutic targets for a range of inflammatory diseases.

Biosynthesis of this compound

The generation of this compound from DHA is a critical step in the biosynthesis of D-series SPMs. Two primary pathways have been identified, leading to the formation of its key stereoisomers:

-

17S-HDHA Synthesis: This pathway is initiated by the action of 15-lipoxygenase (15-LOX) on DHA, which catalyzes the insertion of oxygen at the 17th carbon position to form 17S-hydroperoxy-DHA (17S-HpDHA). This intermediate is then rapidly reduced to the more stable 17S-HDHA by peroxidases.[1]

-

17R-HDHA Synthesis: This pathway is notably triggered by aspirin (B1665792). Aspirin acetylates the cyclooxygenase-2 (COX-2) enzyme, which alters its catalytic activity. The aspirin-acetylated COX-2 converts DHA into 17R-HDHA.[2] This is a key mechanism by which aspirin exerts some of its anti-inflammatory effects beyond the inhibition of prostaglandin (B15479496) synthesis.

These initial steps are crucial as 17S-HDHA and 17R-HDHA are further metabolized by enzymes like 5-lipoxygenase to produce a cascade of D-series resolvins (RvD1-RvD6) and protectins (e.g., Protectin D1).[1][3]

Core Mechanism of Action

This compound exerts its biological effects through multiple mechanisms, including direct interaction with cellular receptors and modulation of key intracellular signaling pathways.

Molecular Targets

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): 17S-HDHA has been identified as a direct agonist of PPARγ, a nuclear receptor that plays a critical role in adipogenesis and the regulation of inflammation.[4] Activation of PPARγ by 17S-HDHA can lead to increased expression of adiponectin and GLUT-4 in adipocytes and decreased expression of inflammatory cytokines in macrophages.[4]

-

Ion Channels: In vascular smooth muscle cells, 17S-HDHA induces vasodilation by activating large-conductance Ca2+-activated K+ (BKCa) channels. This effect appears to be mediated through a membrane-delimited, G-protein-independent mechanism.[5]

Signaling Pathway Modulation

The anti-inflammatory effects of this compound are prominently mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In vitro studies have demonstrated that 17-HDHA treatment can:

-

Increase IκBα levels: It enhances the protein levels of IκBα, the primary inhibitor of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus.[4]

-

Decrease NF-κB gene expression: By inhibiting NF-κB activity, 17-HDHA reduces the transcription of NF-κB itself and its target inflammatory genes, such as TNF-α, IL-6, and MCP-1.[3][4]

In Vitro Effects on Key Cell Types

This compound has demonstrated significant modulatory effects on a variety of cell types involved in inflammation and immunity.

Macrophages

Macrophages are central to the inflammatory response and its resolution. 17-HDHA promotes a pro-resolving phenotype in these cells.

-

Enhanced Phagocytosis: 17-HDHA increases the capacity of macrophages to engulf apoptotic cells (efferocytosis) and other cellular debris, a critical step in cleaning up inflamed tissues.[6][7]

-

Phenotypic Switching: It drives the polarization of macrophages from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype.[6]

-

Reduced Cytokine Production: 17-HDHA significantly decreases the secretion of pro-inflammatory cytokines like TNF-α from macrophages.[4]

Neutrophils

Neutrophils are the first responders to sites of inflammation. While essential for host defense, their prolonged presence can cause tissue damage. This compound and its downstream metabolites help control neutrophil activity.

-

Inhibition of Infiltration: SPMs derived from this compound are known to decrease the transmigration of neutrophils across the endothelium to the site of inflammation.[8][9]

Endothelial Cells

17R-HDHA has been shown to have anti-angiogenic properties.

-

Reduced Cell Migration and Tube Formation: In human umbilical vein endothelial cells (HUVECs), 17R-HDHA inhibits cell migration and the formation of capillary-like structures, suggesting a role in controlling pathological angiogenesis.[10]

B Lymphocytes

Recent evidence suggests a role for 17-HDHA in modulating adaptive immunity.

-

Enhanced Antibody Production: In vitro, 17-HDHA directly promotes B cell differentiation into antibody-secreting cells and increases the production of IgM and IgG.[8] This suggests a potential application as a vaccine adjuvant.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on this compound.

Table 1: Anti-inflammatory and Pro-resolving Activities

| Compound | Cell Type | Assay | Concentration/Dose | Observed Effect | Reference |

| 17R-HDHA | Human Microglial Cells | Cytokine Release | IC50 ~50 pM | Inhibition of cytokine generation. | [2] |

| 17S-HDHA | Bovine Coronary Arteries | Vasodilation | 10⁻⁷ M | Potent dilation (42.9 ± 4.9%). | [5] |

| 17R/S-HDHA | RAW 264.7 Macrophages | Phagocytosis | 1 µM | Significant increase in phagocytic activity. | [7] |

| 17-HDHA | Murine Adipose Tissue | Gene Expression (in vivo) | N/A | Reduced mRNA expression of MCP-1, TNF-α, IL-6, and NF-κB. | [4][11] |

| 17-HDHA | Human B Cells | Antibody Production | 10 nM, 100 nM | Increased IgM and IgG production. | [8] |

Table 2: Anti-Angiogenic and Anti-Cancer Activities

| Compound | Cell Type | Assay | Concentration/Dose | Observed Effect | Reference |

| 17R-HDHA | HUVECs | Cell Migration | 0.1–3 µM | Time- and concentration-dependent decrease in cell migration. | [10] |

| DHA | WM115 & WM266-4 Melanoma Cells | Cell Viability | 1–30 µM | Decreased cell growth. | [12] |

Detailed Experimental Protocols

Macrophage Phagocytosis Assay

This protocol is based on methodologies used to assess the effect of 17-HDHA on macrophage phagocytic capacity.[6][7]

Objective: To quantify the effect of this compound on the ability of macrophages to phagocytose particles.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (e.g., 17R/S-HDHA) stock solution in ethanol

-

pHrodo™ E. coli BioParticles™ Conjugate for Phagocytosis

-

96-well black, clear-bottom plates

-

Fluorescence plate reader (Excitation/Emission ~560/585 nm)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight at 37°C, 5% CO₂.

-

Treatment: Prepare working solutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound solutions (e.g., final concentrations of 0.1, 1, 10 µM) or vehicle control (medium with the equivalent concentration of ethanol).

-

Incubation: Incubate the cells with this compound for a predetermined time (e.g., 1 hour).

-

Phagocytosis Induction: Reconstitute the pHrodo™ BioParticles™ according to the manufacturer's protocol. Add the BioParticles™ to each well.

-

Live-Cell Imaging: Immediately place the plate in a fluorescence plate reader equipped with an environmental chamber (37°C, 5% CO₂).

-

Data Acquisition: Measure fluorescence intensity every 5-10 minutes for a period of 2-4 hours. The increase in fluorescence corresponds to the phagocytosis of the bioparticles into the acidic environment of the phagolysosomes.

-

Analysis: Plot fluorescence intensity over time. The rate of fluorescence increase or the endpoint fluorescence can be used to compare the phagocytic activity between treated and control groups.

References

- 1. mdpi.com [mdpi.com]

- 2. Resolvins: A Family of Bioactive Products of Omega-3 Fatty Acid Transformation Circuits Initiated by Aspirin Treatment that Counter Proinflammation Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Impaired Local Production of Proresolving Lipid Mediators in Obesity and 17-HDHA as a Potential Treatment for Obesity-Associated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Docosahexanoic Acid-Induced Coronary Arterial Dilation: Actions of 17S-Hydroxy Docosahexanoic Acid on K+ Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The specialized proresolving mediator 17-HDHA enhances the antibody-mediated immune response against influenza virus: Anew class of adjuvant? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipid Mediators in Neutrophil biology: Inflammation, Resolution and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aspirin-triggered DHA metabolites inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. academic.oup.com [academic.oup.com]

The Anti-Inflammatory Properties of 22-Hydroxydocosahexaenoic Acid (22-HDHA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

22-Hydroxydocosahexaenoic acid (22-HDHA) is an omega-3 fatty acid metabolite derived from docosahexaenoic acid (DHA). As a member of the specialized pro-resolving mediator (SPM) precursor family, this compound plays a significant role in the resolution of inflammation. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, detailing its biosynthesis, mechanisms of action, and the experimental evidence supporting its therapeutic potential. The document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory and pro-resolving therapeutics.

Introduction

Inflammation is a critical biological response to harmful stimuli; however, its dysregulation can lead to chronic inflammatory diseases. The resolution of inflammation is an active process orchestrated by a class of lipid mediators known as specialized pro-resolving mediators (SPMs), which include resolvins, protectins, and maresins.[1] These mediators are biosynthesized from polyunsaturated fatty acids (PUFAs), primarily eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). This compound is a key intermediate in the biosynthesis of D-series resolvins and protectins, and as such, is a pivotal molecule in the body's natural anti-inflammatory and pro-resolving pathways.[2] This guide will explore the anti-inflammatory properties of this compound, its signaling pathways, and the experimental methodologies used to characterize its function.

Biosynthesis of this compound

This compound is an oxidation product of DHA.[3][4] Its synthesis can be achieved through both enzymatic and non-enzymatic pathways.

-

Enzymatic Synthesis: Cytochrome P450 (CYP) enzymes, particularly of the CYP4F family, can hydroxylate DHA at the omega-position to produce this compound.[3] Lipoxygenase (LOX) enzymes can also contribute to the formation of various positional isomers of hydroxydocosahexaenoic acid.[5]

-

Chemical Synthesis: For research purposes, this compound can be prepared via convergent chemical synthesis. A common approach involves the Cu-mediated carbon-carbon bond formation to construct the poly-yne backbone, followed by a partial alkyne hydrogenation to yield the all-cis double bond configuration of the final product.[3][4]

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of this compound are multifaceted and are primarily attributed to its role as a precursor to potent SPMs and its direct interaction with key cellular receptors.

Precursor to D-Series Resolvins and Protectins

This compound is a critical intermediate in the biosynthesis of D-series resolvins (RvDs) and protectins (e.g., Protectin D1/Neuroprotectin D1). These SPMs are potent regulators of inflammation, acting in the picomolar to nanomolar range to inhibit neutrophil infiltration, enhance macrophage efferocytosis of apoptotic cells, and reduce the production of pro-inflammatory cytokines.[2]

Activation of G-Protein Coupled Receptor 32 (GPR32)

Resolvin D1 (RvD1), a downstream metabolite of this compound, is a known ligand for the G-protein coupled receptor GPR32.[6][7] Activation of GPR32 by RvD1 has been shown to have an EC50 in the low picomolar range.[8] While direct binding studies for this compound on GPR32 are limited, it is plausible that this compound may also interact with this receptor or that its conversion to RvD1 is a key step in GPR32-mediated signaling. GPR32 activation is associated with the resolution of inflammation.

Modulation of Peroxisome Proliferator-Activated Receptor γ (PPARγ)

Polyunsaturated fatty acids and their metabolites are known agonists of PPARγ, a nuclear receptor that plays a critical role in the regulation of inflammation and metabolism.[9][10] Activation of PPARγ can inhibit the expression of pro-inflammatory genes by antagonizing the activity of transcription factors such as NF-κB. While direct binding affinity (Kd) for this compound on PPARγ has not been extensively reported, its precursor, DHA, and other hydroxylated fatty acids have been shown to bind to and activate PPARγ.[11]

Inhibition of Neutrophil Migration

Modulation of Macrophage Polarization

Macrophages can be polarized into a pro-inflammatory M1 phenotype or an anti-inflammatory and pro-resolving M2 phenotype. DHA has been shown to promote the polarization of macrophages towards the M2 phenotype.[13] This is a crucial step in the resolution of inflammation, as M2 macrophages are involved in tissue repair and the clearance of apoptotic cells. It is anticipated that this compound contributes to this process.

Attenuation of Pro-Inflammatory Cytokine Production

DHA has been demonstrated to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).[14][15] This effect is often mediated through the inhibition of the NF-κB signaling pathway. As a direct metabolite, this compound is expected to share these properties.

Quantitative Data on Anti-Inflammatory Effects

While specific quantitative data for this compound is emerging, the following tables summarize relevant data for its precursor, DHA, and related metabolites, which provide a strong indication of the potential potency of this compound.

Table 1: In Vitro Anti-Inflammatory Effects of DHA

| Assay | Cell Type | Stimulant | DHA Concentration | Effect | Reference |

| Cytokine Production | RAW 264.7 Macrophages | LPS | 100 µM | Reduced IL-6 secretion | [14] |

| NF-κB Activity | RAW 264.7 Macrophages | LPS | 100 µM | Reduced NF-κB activity by 32% | [14] |

| Adhesion Molecule Expression | Human Retinal Vascular Endothelial Cells | TNF-α | 100 µM | Inhibited VCAM-1 expression | [16] |

| NF-κB Nuclear Translocation | Human Retinal Vascular Endothelial Cells | IL-1β | 100 µM | Inhibited NF-κB binding by 25-40% | [17] |

Table 2: Receptor Activation by DHA-derived Resolvins

| Ligand | Receptor | Assay | EC50 | Reference |

| Resolvin D1 | GPR32 | β-arrestin recruitment | low pM range | [8] |

| Resolvin D1 | ALX/FPR2 | β-arrestin recruitment | low pM range | [8] |

Table 3: In Vivo Effects of this compound

| Model | Species | This compound Dose | Endpoint | Outcome | Reference |

| Mechanical Nociception | Rat | Intraplantar injection | Paw withdrawal threshold | No change (not pro-inflammatory) | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the anti-inflammatory properties of this compound.

Neutrophil Chemotaxis Assay

Objective: To assess the ability of this compound to inhibit neutrophil migration towards a chemoattractant.

Materials:

-

Human or murine neutrophils

-

This compound (synthesized or commercially available)

-

Chemoattractant (e.g., fMLP, LTB4, IL-8)

-

Boyden chamber or similar transmigration assay system with polycarbonate membrane (3-5 µm pores)

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Cell viability assay (e.g., Trypan blue exclusion)

-

Detection reagent (e.g., Calcein-AM for fluorescent labeling)

Procedure:

-

Isolate neutrophils from fresh whole blood or bone marrow using density gradient centrifugation.

-

Resuspend neutrophils in assay buffer at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate neutrophils with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

-

Add the chemoattractant to the lower chamber of the Boyden chamber.

-

Add the pre-incubated neutrophil suspension to the upper chamber.

-

Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours.

-

After incubation, remove non-migrated cells from the upper surface of the membrane.

-

Quantify the number of migrated cells on the lower surface of the membrane or in the lower chamber using a plate reader (for fluorescently labeled cells) or by microscopy.

-

Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

Macrophage Polarization Assay

Objective: To determine the effect of this compound on macrophage polarization towards an M1 or M2 phenotype.

Materials:

-

Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)

-

This compound

-

M1 polarizing stimuli: LPS (100 ng/mL) and IFN-γ (20 ng/mL)

-

M2 polarizing stimuli: IL-4 (20 ng/mL) and IL-13 (20 ng/mL)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Flow cytometry antibodies for M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD206, Arginase-1)

-

qRT-PCR reagents for M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1, Ym1) gene expression analysis

-

ELISA kits for cytokine quantification (e.g., TNF-α, IL-10)

Procedure:

-

Culture macrophages in the presence of this compound or vehicle for 24-48 hours.

-

Polarize the macrophages by adding M1 or M2 stimuli to the culture medium and incubate for another 24 hours.

-

For Flow Cytometry: Harvest the cells, stain with fluorescently labeled antibodies against M1 and M2 surface markers, and analyze using a flow cytometer.

-

For qRT-PCR: Isolate total RNA from the cells, synthesize cDNA, and perform quantitative real-time PCR for M1 and M2 marker genes.

-

For ELISA: Collect the cell culture supernatants and measure the concentration of M1 (e.g., TNF-α, IL-6) and M2 (e.g., IL-10) cytokines using ELISA kits.

NF-κB Activation Assay

Objective: To investigate the inhibitory effect of this compound on the NF-κB signaling pathway.

Materials:

-

Macrophage or endothelial cell line

-

This compound

-

NF-κB activating stimulus (e.g., LPS, TNF-α)

-

Nuclear and cytoplasmic extraction kit

-

Western blot reagents and antibodies against p65, IκBα, and loading controls (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic)

-

Alternatively, an NF-κB reporter assay kit (e.g., luciferase-based)

Procedure (Western Blot for p65 Translocation):

-

Pre-treat cells with this compound or vehicle for 1-2 hours.

-

Stimulate the cells with an NF-κB activator for 30-60 minutes.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.

-

Determine protein concentration in each fraction.

-

Perform SDS-PAGE and Western blotting with antibodies against the p65 subunit of NF-κB.

-

Analyze the amount of p65 in the nuclear and cytoplasmic fractions to determine the extent of nuclear translocation.

PPARγ Activation Assay

Objective: To assess the ability of this compound to activate PPARγ.

Materials:

-

Cell line suitable for transfection (e.g., HEK293T)

-

Expression vector for PPARγ

-

Reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase)

-

Transfection reagent

-

This compound

-

Positive control (e.g., Rosiglitazone)

-

Luciferase assay system

Procedure:

-

Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid.

-

After 24 hours, treat the transfected cells with various concentrations of this compound, rosiglitazone, or vehicle.

-

Incubate for another 18-24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.

-

Calculate the fold activation of PPARγ relative to the vehicle control.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the anti-inflammatory actions of this compound.

Biosynthesis of this compound and its Pro-Resolving Metabolites

References

- 1. Omega-3 Fatty Acids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical synthesis and biological evaluation of ω-hydroxy polyunsaturated fatty acids [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resolvin D1 limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probing the intermolecular interactions of PPARγ-LBD with polyunsaturated fatty acids and their anti-inflammatory metabolites to infer most potential binding moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neutrophil migration inhibitory properties of polyunsaturated fatty acids. The role of fatty acid structure, metabolism, and possible second messenger systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Single cell analysis of docosahexaenoic acid suppression of sequential LPS-induced proinflammatory and interferon-regulated gene expression in the macrophage [frontiersin.org]

- 14. Docosahexaenoic acid differentially affects TNFα and IL-6 expression in LPS-stimulated RAW 264.7 murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Docosahexaenoic acid differentially affects TNFα and IL-6 expression in LPS-stimulated RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. Anti-inflammatory effect of docosahexaenoic acid on cytokine-induced adhesion molecule expression in human retinal vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Signaling Pathways of DHA-Derived Mediators in Neuronal Cells: A Framework for Understanding 22-HDHA

Disclaimer: Direct research on the specific signaling pathways of 22-hydroxy-docosahexaenoic acid (22-HDHA) in neuronal cells is limited in current scientific literature. This guide provides a comprehensive overview of the known signaling mechanisms of its parent molecule, docosahexaenoic acid (DHA), and its well-characterized bioactive metabolites. These pathways represent the most probable mechanisms through which this compound may exert its effects and provide a robust framework for future investigation.

Executive Summary

Docosahexaenoic acid (DHA) is a critical omega-3 polyunsaturated fatty acid highly enriched in the central nervous system, where it plays pivotal roles in neuronal development, function, and survival.[1] Its biological activities are mediated not only by its influence on the biophysical properties of cell membranes but also through its conversion into a diverse array of bioactive metabolites. These lipid mediators, including N-docosahexaenoylethanolamine (synaptamide) and Neuroprotectin D1 (NPD1), activate specific signaling cascades that are fundamental to neurogenesis, synaptogenesis, and neuroprotection.[2][3] This technical guide details the primary signaling pathways initiated by these DHA-derived molecules in neuronal cells, presents quantitative data on their activity, outlines key experimental protocols for their study, and provides a hypothetical context for the potential actions of this compound.

Key Signaling Receptors and Pathways for DHA Metabolites

The neurotrophic and neuroprotective effects of DHA metabolites are largely transduced via G-protein coupled receptors (GPCRs), leading to the activation of downstream second messenger systems.

GPR110 (ADGRF1) Signaling via Synaptamide (B1662480)

Synaptamide, an endocannabinoid-like metabolite of DHA, is a potent endogenous ligand for the adhesion G-protein coupled receptor GPR110 (also known as ADGRF1).[4] The activation of GPR110 in neuronal stem cells (NSCs) and neurons initiates a canonical Gαs-protein signaling cascade.

-

Mechanism of Action: Upon binding of synaptamide to the GAIN domain of GPR110, the receptor activates adenylyl cyclase (AC).[5]

-

Downstream Cascade: AC catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates and activates the cAMP Response Element-Binding Protein (CREB), a key transcription factor.[4]

-

Cellular Outcomes: Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in neurogenesis, neurite outgrowth, and synaptogenesis.[5][6] This pathway is critical for neuronal differentiation and plasticity.

Membrane-Mediated Signaling: Role of Phosphatidylserine (B164497) (PS)

DHA enrichment in neuronal membranes stimulates the synthesis and accumulation of phosphatidylserine (PS).[7] This alteration in the lipid microenvironment of the inner plasma membrane leaflet facilitates the translocation and activation of key survival kinases, notably Akt (Protein Kinase B).

-

Mechanism of Action: Increased DHA-PS in the membrane acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt.[8]

-

Downstream Cascade: This membrane translocation is a prerequisite for the full activation of Akt via phosphorylation by PDK1. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins like BAD and caspase-9, while promoting cell survival pathways.[7][8] This pathway is a cornerstone of DHA's neuroprotective effects.

Quantitative Data on DHA Metabolite Signaling

While specific quantitative data for this compound is not yet available, studies on synaptamide provide valuable benchmarks for the potency of DHA-derived signaling molecules.

| Compound | Target Receptor | Assay Type | Cell Type | Parameter | Value | Reference |

| Synaptamide | GPR110 (ADGRF1) | cAMP Production | Cultured Cortical Neurons | EC₅₀ | Low nM range | [2] |

| Synaptamide | GPR110 (ADGRF1) | Neuronal Differentiation | Neural Stem Cells | Effective Conc. | 10 nM | [6] |

| DHA | - | Dehydrogenase Activity | Rat Cortical Cultures | Effective Conc. | 6 µM | N/A |

| DHA | - | Nrf2 Target Gene Expression | Primary Rat Cortical Neurons | Effective Conc. | 1-10 µM | [9] |

Table 1: Summary of Quantitative Data for DHA and its Metabolite, Synaptamide, in Neuronal Cells.

Key Experimental Protocols

Investigating the signaling pathways of lipid mediators like this compound requires a multi-faceted approach combining cell biology, biochemistry, and molecular biology techniques.

General Workflow for Investigating a Novel Lipid Mediator

A typical experimental workflow to characterize the signaling of a novel compound like this compound would involve a series of tiered experiments.

Protocol: cAMP Assay in Neuronal Cells

This protocol describes a method to quantify changes in intracellular cAMP levels following treatment with a signaling molecule.

1. Cell Culture and Plating:

-

Culture primary cortical neurons or a suitable neuronal cell line (e.g., HT22, SH-SY5Y) under standard conditions.

-

Plate cells in a 96-well plate at an appropriate density (e.g., 50,000 cells/well) and allow them to adhere and differentiate for 24-48 hours.

2. Compound Treatment:

-

Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.

-

Add the test compound (e.g., this compound, synaptamide) at various concentrations. Include a positive control (e.g., 10 µM Forskolin) and a vehicle control.

-

Incubate for the desired time (e.g., 15-30 minutes) at 37°C.

3. Cell Lysis and cAMP Quantification:

-

Lyse the cells according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Perform the cAMP quantification using a competitive immunoassay format, typically based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

4. Data Analysis:

-

Generate a standard curve using known cAMP concentrations.

-

Interpolate the cAMP concentrations for the unknown samples from the standard curve.

-

Plot the cAMP concentration against the log of the agonist concentration to determine the EC₅₀ value.

Protocol: Western Blot for Protein Phosphorylation

This protocol is used to detect the activation of kinase signaling pathways by measuring the phosphorylation status of key proteins like ERK, Akt, or CREB.

1. Cell Culture and Treatment:

-

Plate neuronal cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours, if necessary, to reduce basal kinase activity.

-

Treat cells with the test compound for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).

2. Protein Extraction:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Immunoblotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-pERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

-

Re-probe the membrane with an antibody for the total protein (e.g., anti-ERK1/2) to normalize for loading differences.

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Express the results as the ratio of phosphorylated protein to total protein.

Conclusion and Future Directions

The signaling pathways activated by DHA and its metabolites, such as synaptamide and NPD1, underscore their profound importance in maintaining neuronal health. The GPR110-cAMP-PKA-CREB axis and the PS-Akt survival pathway are central to the neurogenic and neuroprotective effects of these lipid mediators. While the specific signaling mechanisms of this compound remain to be elucidated, it is highly probable that it engages similar GPCRs or modulates membrane-dependent pathways to exert its biological functions.

Future research should focus on:

-

Receptor Deorphanization: Screening this compound against panels of orphan GPCRs highly expressed in the brain to identify its specific receptor(s).

-

Pathway Elucidation: Characterizing the downstream signaling cascades activated by this compound in primary neuronal cultures.

-

Quantitative Pharmacology: Determining the potency and efficacy (EC₅₀, Emax) of this compound in functional cellular assays.

-

Therapeutic Potential: Investigating the neuroprotective efficacy of this compound in in vitro and in vivo models of neurological disease.

Unraveling the specific molecular targets of this compound will open new avenues for the development of targeted therapeutics for a range of neurodegenerative and neurodevelopmental disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Docosahexaenoic Acid Signalolipidomics in Nutrition: Significance in Aging, Neuroinflammation, Macular Degeneration, Alzheimer’s, and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Docosahexaenoylethanolamine: A neurotrophic and neuroprotective metabolite of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Docosahexaenoylethanolamine is a potent neurogenic factor for neural stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Docosahexanoic acid signals through the Nrf2–Nqo1 pathway to maintain redox balance and promote neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

The Pro-Resolving Effects of 22-HDHA in Inflammation: A Technical Guide

Abstract